Isoquinine (CAS 697260-51-8): Chemical Properties and Structural Analysis
Isoquinine (CAS 697260-51-8): Chemical Properties and Structural Analysis
This guide provides an in-depth technical analysis of Isoquinine (CAS 697260-51-8) , a structural isomer of the antimalarial alkaloid Quinine.
Crucial Disambiguation:
-
Isoquinine (CAS 697260-51-8): The subject of this guide.[1][2][3][4] A complex Cinchona alkaloid derivative (C₂₀H₂₄N₂O₂) where the vinyl group of quinine is isomerized to an ethylidene group.
-
Isoquinoline (CAS 119-65-3): A simple bicyclic aromatic heterocycle (C₉H₇N).[4][5] Do not confuse the two.
[4]
Executive Summary
Isoquinine (also known as
While less pharmacologically active against Plasmodium falciparum compared to Quinine, Isoquinine is a critical reference standard in stability profiling (as a primary acid-degradation product) and serves as a rigid chiral modifier in asymmetric heterogeneous catalysis.
Chemical Identity & Structural Analysis[4][7]
Isoquinine retains the core methoxy-quinoline and quinuclidine scaffolds of Quinine but differs in the saturation and geometry of the C3-substituent.
Identification Data[8]
| Property | Detail |
| Common Name | Isoquinine |
| CAS Registry Number | 697260-51-8 |
| Synonyms | (8$\alpha$,9R)-3,10-Didehydro-10,11-dihydro-6'-methoxycinchonan-9-ol; |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Monoisotopic Mass | 324.1838 Da |
| Chirality | (8S, 9R) - Note: C8 configuration is often denoted |
Structural Comparison: Quinine vs. Isoquinine
The defining structural alteration is the isomerization of the vinyl group to an ethylidene group .
-
Quinine: Contains a terminal vinyl group (
) at position C3. -
Isoquinine: Contains an ethylidene group (
) at position C3. This creates a more rigid steric environment around the quinuclidine nitrogen.
Figure 1: Structural transformation from Quinine to Isoquinine via double bond migration.
Physicochemical Properties[3][4][7][8]
The migration of the double bond affects the solubility and melting behavior of the alkaloid. Unlike the simple liquid Isoquinoline, Isoquinine is a solid alkaloid.
| Property | Value / Description |
| Physical State | Solid (often isolated as amorphous powder or crystalline platelets) |
| Melting Point | 126–128 °C (anhydrous crystalline form) [1]; often observed as a resinous mass if impure. |
| Solubility | Soluble in chloroform, ethanol, and dilute acids. Sparingly soluble in water.[3][4] |
| pKa (Predicted) | ~8.5 (Quinuclidine N), ~4.1 (Quinoline N) |
| UV Absorption | |
| Stability | More thermodynamically stable than Quinine in acidic media; the internal double bond is favored over the terminal vinyl group. |
Synthesis & Formation Mechanism[7][10]
Isoquinine is rarely synthesized de novo; it is almost exclusively produced via the acid-catalyzed isomerization of Quinine . This reaction is a critical degradation pathway to monitor during the storage of quinine-based pharmaceuticals.
Mechanism: Acid-Catalyzed Isomerization
-
Protonation: The vinyl double bond of Quinine is protonated by strong mineral acid (e.g., HCl, H₂SO₄), generating a carbocation at the tertiary C3 position or secondary C10 position.
-
Hydride Shift / Elimination: The carbocation rearranges to the more substituted, thermodynamically stable internal alkene (ethylidene).
-
Deprotonation: Loss of a proton yields Isoquinine.
Figure 2: Mechanistic pathway for the formation of Isoquinine from Quinine.
Applications in Research
Asymmetric Heterogeneous Catalysis
Isoquinine serves as a chiral modifier in the enantioselective hydrogenation of
-
Mechanism: The quinuclidine nitrogen anchors the molecule to the metal surface, while the quinoline ring interacts with the substrate via
- stacking. -
Performance: While often yielding lower enantiomeric excess (ee) than Quinine, Isoquinine provides mechanistic insight into how the "flexibility" of the vinyl group vs. the "rigidity" of the ethylidene group affects chiral induction [2].
Pharmaceutical Stability Standard
In drug development, Isoquinine is a mandatory impurity standard .
-
Usage: It is used to validate HPLC methods for Quinine sulfate, ensuring that the degradation product (Isoquinine) can be resolved from the active pharmaceutical ingredient (API).
Experimental Protocols
Characterization via H-NMR
Distinguishing Isoquinine from Quinine relies on identifying the methyl group of the ethylidene moiety.
-
Solvent: CDCl₃
-
Frequency: 400 MHz or higher.
Key Diagnostic Signals:
-
Ethylidene Methyl (
): Look for a distinct doublet at approximately 1.6–1.7 ppm ( Hz).-
Contrast: Quinine shows no methyl doublet in this region (vinyl protons are at 4.9–5.8 ppm).
-
-
Olefinic Proton (
): A quartet at approximately 5.2–5.4 ppm .-
Contrast: Quinine shows a complex multiplet for the internal vinyl proton (
5.7 ppm) and two terminal protons ( 4.9 ppm).
-
HPLC Separation Protocol (Impurity Profiling)
This protocol separates Quinine from its isomers (Isoquinine, Quinidine).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5
m). -
Mobile Phase A: Phosphate buffer (pH 2.5) + Hexylamine (ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 30 minutes.
-
Detection: UV at 230 nm.
-
Retention Order: Typically Quinine elutes first, followed by Isoquinine (due to the slightly more hydrophobic ethylidene group).
References
- Lippmann, E., & Fleissner, F. (1893). Über Isochinin. Monatshefte für Chemie, 14, 553.
-
Mallat, T., & Baiker, A. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Link
-
BenchChem. (2025). Isoquinine (CAS 697260-51-8) Product Data. Link[3]
-
PubChem. Isoquinine Compound Summary. National Library of Medicine. Link
Sources
- 1. Isoquinine | CAS 697260-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Isoquinine | 697260-51-8 | Benchchem [benchchem.com]
- 4. Buy Isoquinine | 697260-51-8 [smolecule.com]
- 5. Isoquinoline [webbook.nist.gov]
- 6. PhytoBank: Showing (Z)-Delta3,10-isoquinine (PHY0125791) [phytobank.ca]
- 7. pubs.acs.org [pubs.acs.org]
